8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
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Overview
Description
8,8-Dioxo-8lambda6-thia-1-azabicyclo[321]octane-5-carboxylic acid is a complex organic compound with the molecular formula C7H11NO4S It is characterized by its bicyclic structure, which includes a sulfur atom and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of this scaffold, which can be achieved through various synthetic routes. These routes often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the carboxylic acid group can produce esters or amides.
Scientific Research Applications
8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Its chemical properties may be leveraged in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with various molecular targets. The sulfur atom and carboxylic acid group play crucial roles in these interactions, potentially affecting enzyme activity or binding to specific receptors. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like tropinone share a similar bicyclic structure and are known for their biological activity.
Bicyclic Lactams: These compounds also feature a bicyclic structure and are used in various chemical and pharmaceutical applications.
Uniqueness
What sets 8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid apart is the presence of the sulfur atom and the specific arrangement of its functional groups.
Properties
IUPAC Name |
8,8-dioxo-8λ6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-6(10)7-2-1-4-8(5-3-7)13(7,11)12/h1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAVFERODPJBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)S2(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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